An In-depth Technical Guide to the Synthesis and Characterization of 3,5,5-Trimethylhexan-1-amine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 3,5,5-Trimethylhexan-1-amine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5,5-trimethylhexan-1-amine hydrochloride, a primary amine of interest in synthetic chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on a proposed, robust synthetic pathway via reductive amination, outlines detailed methodologies for its characterization, and discusses its potential applications based on the general reactivity of primary amines. The content is structured to provide both theoretical grounding and practical, actionable insights for researchers working with this and similar aliphatic amines.
Introduction and Rationale
Primary amines are fundamental building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their utility stems from their nucleophilic nature, which allows for the construction of a wide array of more complex molecules. 3,5,5-Trimethylhexan-1-amine, with its branched alkyl chain, presents a unique structural motif that can impart specific physicochemical properties, such as altered lipophilicity or metabolic stability, to a parent molecule. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling characteristics.
This guide addresses the current information gap by providing a scientifically grounded framework for the synthesis and characterization of 3,5,5-trimethylhexan-1-amine hydrochloride.
Molecular Structure and Physicochemical Properties
The molecular structure of 3,5,5-trimethylhexan-1-amine hydrochloride consists of a nine-carbon branched alkyl chain with a terminal ammonium group, which is ionically bonded to a chloride ion.
Molecular Structure Diagram
Caption: 2D representation of 3,5,5-trimethylhexan-1-amine hydrochloride.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H22ClN | [2] |
| Molecular Weight | 179.73 g/mol | [2] |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of amine hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | General knowledge of amine hydrochlorides |
Proposed Synthesis Pathway: Reductive Amination
While several methods exist for the synthesis of primary amines, including the alkylation of ammonia and the reduction of nitriles, reductive amination of the corresponding aldehyde, 3,5,5-trimethylhexanal, offers a highly efficient and controlled one-pot approach.[3][4] This method is widely used in medicinal chemistry for its broad substrate scope and operational simplicity.[5]
Rationale for Method Selection
Reductive amination is chosen for its ability to form the carbon-nitrogen bond and reduce the intermediate imine in a single reaction vessel, often with high yield and purity.[6] The use of sodium borohydride as a reducing agent is advantageous due to its mild nature, ease of handling, and compatibility with alcoholic solvents.[6] Ammonium chloride serves as a convenient in-situ source of ammonia.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 3,5,5-trimethylhexan-1-amine HCl.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a validated procedure for a similar compound and should be optimized for the specific substrate.[6]
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Imine Formation:
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To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5,5-trimethylhexanal (1.0 eq.), anhydrous methanol (10 volumes), and ammonium chloride (1.5 eq.).
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Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
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-
Reduction:
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Slowly add sodium borohydride (1.5 eq.) in small portions over 30-45 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
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After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation of the Free Amine:
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Carefully quench the reaction by the slow, dropwise addition of 1 M aqueous sodium hydroxide at 0 °C until the cessation of gas evolution.
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Remove the methanol under reduced pressure.
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Extract the remaining aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5,5-trimethylhexan-1-amine, likely as an oil.
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Hydrochloride Salt Formation and Purification:
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Dissolve the crude amine in anhydrous diethyl ether (10 volumes).
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Cool the solution to 0 °C and slowly add concentrated hydrochloric acid (1.0 eq.) dropwise with vigorous stirring. A white precipitate should form.
-
Continue stirring at 0 °C for 30 minutes.
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Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
For final purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure hydrochloride salt. Dry under vacuum.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |
| C(5)-(CH ₃)₃ | Singlet | ~0.9 | 9 equivalent protons on a t-butyl group. |
| C(3)-CH ₃ | Doublet | ~0.9-1.0 | 3 protons split by the adjacent C(3)-H. |
| C(4)-H ₂ | Multiplet | ~1.1-1.3 | Diastereotopic protons adjacent to a stereocenter. |
| C(2)-H ₂ | Multiplet | ~1.4-1.6 | Methylene group protons. |
| C(3)-H | Multiplet | ~1.6-1.8 | Methine proton. |
| C(1)-H ₂ | Triplet (broad) | ~2.9-3.1 | Methylene group adjacent to the NH₃⁺ group. |
| NH ₃⁺ | Singlet (broad) | ~8.0-8.5 | Protons on the ammonium group, often broad and may exchange with D₂O. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approx. Chemical Shift (ppm) | Rationale |
| C(5)-(C H₃)₃ | ~29-30 | t-butyl methyl carbons. |
| C (5) | ~31-32 | Quaternary carbon of the t-butyl group. |
| C(3)-C H₃ | ~22-23 | Methyl carbon at C(3). |
| C (4) | ~50-52 | Methylene carbon. |
| C (3) | ~28-30 | Methine carbon. |
| C (2) | ~35-37 | Methylene carbon. |
| C (1) | ~40-42 | Methylene carbon attached to the nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (R-NH₃⁺) | 2800-3200 (broad) | Strong, broad absorption characteristic of an ammonium salt. |
| C-H Stretch (Alkyl) | 2850-2960 | Strong, sharp peaks from the C-H bonds of the alkyl chain. |
| N-H Bend (R-NH₃⁺) | ~1500-1600 | Medium to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the free amine. For the hydrochloride salt, analysis would typically be performed on the free base.
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Expected Molecular Ion (M+) of free amine: m/z = 157.2
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Expected Fragmentation: Loss of alkyl fragments, particularly the t-butyl group, would be anticipated.
Applications in Drug Development
As a primary amine, 3,5,5-trimethylhexan-1-amine serves as a valuable intermediate in organic synthesis.[1] Its branched structure can be strategically incorporated into drug candidates to modulate properties such as:
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Lipophilicity: The non-polar alkyl chain can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
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Steric Shielding: The bulky 3,5,5-trimethylhexyl group can provide steric hindrance around the nitrogen atom, which can be used to control reactivity or to influence binding interactions with a biological target.
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Metabolic Stability: The branched nature of the alkyl chain may render adjacent bonds less susceptible to metabolic degradation by enzymes such as cytochrome P450s.
While specific examples of its use in commercial drugs are not prominent in the public literature, it is a versatile building block for creating novel chemical entities. The amine functionality can undergo a variety of reactions, such as acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates to form ureas, all of which are common linkages in pharmaceutical agents.
Conclusion
This technical guide has presented a comprehensive approach to the synthesis and characterization of 3,5,5-trimethylhexan-1-amine hydrochloride. While a lack of specific published data necessitates a predictive approach, the proposed synthesis via reductive amination offers a reliable and scalable method. The outlined analytical techniques and expected spectroscopic data provide a solid framework for the verification of the molecular structure and purity of the final compound. The unique structural features of this amine make it a potentially valuable intermediate for researchers in drug discovery and development seeking to introduce branched alkyl motifs into their target molecules.
References
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PubChem. Di(3,5,5-trimethylhexyl)amine Hydrochloride. [Link]
- Patsnap. (2013, March 20). Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
- Google Patents. KR20150085066A - Method for preparing 3-aminomethyl-3,5,5-trimethyl cyclohexylamine.
- Google Patents. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- Google Patents. JPS62123154A - Production of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
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OECD Existing Chemicals Database. (2003, October 22). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine. [Link]
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Chemguide. Making amines from halogenoalkanes. [Link]
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Lumen Learning. Preparation of Amines. [Link]
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Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]
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Wikipedia. Reductive amination. [Link]
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